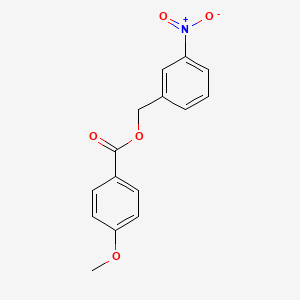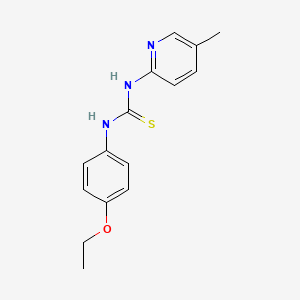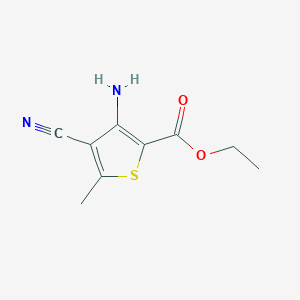![molecular formula C17H14N2O2 B5800818 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide, also known as BMA-10, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMA-10 belongs to the class of benzoxazole derivatives, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is not fully understood. However, it has been suggested that N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation and cancer development. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to have good solubility and stability, which makes it suitable for in vitro and in vivo experiments. However, the synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is complex and requires multiple steps, which may limit its widespread use. In addition, the exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide. One area of interest is the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide in the treatment of other diseases, such as diabetes and cardiovascular disease. Furthermore, the elucidation of the exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide may lead to the development of more effective therapeutic strategies. Overall, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has shown great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Méthodes De Synthèse
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then reacted with 2-aminophenyl benzoxazole to yield N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide. The purity and yield of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective activities. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11(2)16(20)18-13-9-7-12(8-10-13)17-19-14-5-3-4-6-15(14)21-17/h3-10H,1H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAAZSZRWXGEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)

![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)









![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)